molecular formula C16H15BrFNO4 B2428846 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid CAS No. 1643156-19-7

4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid

Cat. No.: B2428846
CAS No.: 1643156-19-7
M. Wt: 384.201
InChI Key: HHNUCGNIFMKZDI-UHFFFAOYSA-N
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Description

4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid: is a complex organic compound characterized by its bromo, fluoro, and ethoxycarbonyl functional groups attached to a carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the carbazole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromo group to a carboxylic acid derivative.

  • Reduction: : Reduction of the carbazole core to produce tetrahydro derivatives.

  • Substitution: : Replacement of the bromo or fluoro groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or sodium azide (NaN₃).

Major Products Formed

  • Oxidation: : Formation of 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1,4-dicarboxylic acid.

  • Reduction: : Production of 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • Carbazole derivatives: : Other carbazole-based compounds with different substituents.

  • Fluoro- and bromo-substituted aromatic compounds: : Compounds with similar halogenation patterns but different core structures.

These compounds may have similar applications but differ in their reactivity and biological activity due to variations in their chemical structure.

Biological Activity

4-Bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Carbazole backbone : A fused bicyclic structure known for its diverse biological activities.
  • Bromo and fluoro substituents : These halogen groups can influence the compound's reactivity and biological interactions.
  • Ethoxycarbonyl group : This moiety may enhance solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that carbazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole have been evaluated against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 1A549 (Lung)5.9Induction of apoptosis
Compound 2HEP2 (Laryngeal)1.61Cell cycle arrest
Compound 3EAC (Ehrlich's Ascites Carcinoma)25.7Inhibition of proliferation

These compounds often exhibit their effects through the induction of apoptosis and cell cycle arrest at specific phases, particularly the G1 phase .

The mechanisms underlying the anticancer activity of carbazole derivatives typically involve:

  • Apoptosis Induction : Many studies report that these compounds activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Compounds have been shown to halt the cell cycle at critical checkpoints, preventing further proliferation.
  • Kinase Inhibition : Certain derivatives selectively inhibit kinases involved in cancer progression, such as Aurora A kinase .

Structure-Activity Relationship (SAR)

The SAR analysis of carbazole derivatives indicates that:

  • The presence of electron-donating groups enhances anticancer activity.
  • Halogen substitutions (bromo and fluoro) can significantly affect the compound's efficacy and selectivity against cancer cells.

For example, the introduction of a fluoro group at the para position has been linked to increased cytotoxicity against lung carcinoma cell lines .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on N-substituted Carbazoles : A series of N-substituted carbazoles were tested on A549 lung carcinoma cells. The most active compounds showed IC50 values as low as 5.9 µg/mL, indicating strong antitumor potential .
  • Evaluation Against HEP2 Cells : Another study demonstrated that specific carbazole derivatives could inhibit cell growth in laryngeal carcinoma cells with IC50 values around 1.61 µg/mL .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to target proteins involved in cell signaling pathways, further elucidating their mechanisms of action .

Properties

IUPAC Name

4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO4/c1-2-23-16(22)7-3-4-8-11(5-7)19-14-9(15(20)21)6-10(18)13(17)12(8)14/h6-7,19H,2-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNUCGNIFMKZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride (5.37 g, 18.8 mmol), ethyl 3-oxocyclohexanecarboxylate (3.52 g, 20.7 mmol) and acetic acid (3.23 mL, 56.4 mmol) in toluene (90 mL) was heated at 110° C. for 20 h. The solvent was removed under reduced pressure, and the residue was diluted with toluene (43 mL) and trifluoroacetic acid (11 mL). The mixture was stirred at 90-94° C. overnight. The cooled mixture was diluted with EtOAc, sonicated, and the precipitate was collected by filtration. The filtrate was concentrated and resuspended in EtOAc with sonication, resulting in another precipitate which was also collected by filtration and washed with EtOAc. The combined solids were triturated twice with MeOH to give a solid. The combined filtrates were concentrated and the residue was triturated with MeOH to give additional solid. The solids were combined to give 5-bromo-2-ethoxycarbonyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid as a pale yellow solid (3.38 g). Mass spectrum m/z 384, 386 (M+H)+.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
3.23 mL
Type
reactant
Reaction Step One

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